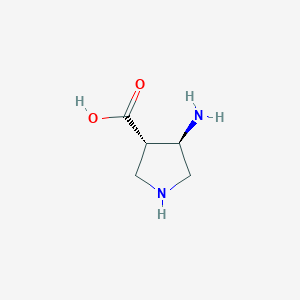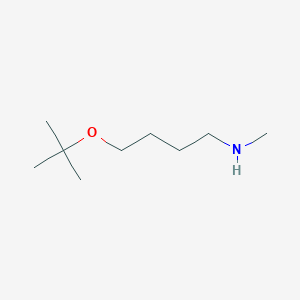
(3S,4R)-4-Aminopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-Aminopyrrolidine-3-carboxylic acid is a chiral amino acid derivative with significant importance in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which contributes to its biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid can be achieved through various methods, including chemoenzymatic synthesis and stereoselective synthesis. One common approach involves the use of lipase-mediated resolution protocols to obtain the desired enantiomer with high enantiomeric excess . Another method includes the use of aldol reactions catalyzed by stereoselective pyruvate aldolases, which allow for the formation of chiral centers with controlled stereochemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(3S,4R)-4-Aminopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: This compound is studied for its role in enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme. This inhibition is achieved through the formation of a tight-binding adduct in the enzyme’s active site, leading to the disruption of its catalytic activity .
Comparación Con Compuestos Similares
- (3R,4S)-4-Aminopyrrolidine-3-carboxylic acid
- (3S,4S)-4-Aminopyrrolidine-3-carboxylic acid
- (3R,4R)-4-Aminopyrrolidine-3-carboxylic acid
Comparison: (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity compared to its stereoisomers. For example, the (3S,4R) configuration is crucial for its high potency and selectivity as an inhibitor of human ornithine aminotransferase, whereas other stereoisomers may exhibit different levels of activity and selectivity .
Propiedades
Número CAS |
807316-68-3 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
(3S,4R)-4-aminopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H10N2O2/c6-4-2-7-1-3(4)5(8)9/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4-/m0/s1 |
Clave InChI |
RMNHPXDNGOBDOT-IMJSIDKUSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CN1)N)C(=O)O |
SMILES canónico |
C1C(C(CN1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)

![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)






![2-Hydroxy-I+/--[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13561887.png)



